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molecular formula C5H7NOS B1313088 (4-Methyl-1,3-thiazol-5-yl)methanol CAS No. 1977-06-6

(4-Methyl-1,3-thiazol-5-yl)methanol

Cat. No. B1313088
M. Wt: 129.18 g/mol
InChI Key: ZSPCITYHOYJDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a solution of (4-methyl-1,3-thiazol-5-yl)methanol (2.5 g, 19.4 mmol) in anhydrous dichloromethane (100 mL) was added dropwise tribromophosphane (2.00 mL, 21.3 mmol). The mixture was stirred at room temperature for 3.5 hours. Dichloromethane was evaporated, and the residue was then dried in vacuo, affording 5-(bromomethyl)-4-methyl-1,3-thiazole hydrobromide. The product was used for the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH2:7]O.[Br:9]P(Br)Br>ClCCl>[BrH:9].[Br:9][CH2:7][C:6]1[S:5][CH:4]=[N:3][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1N=CSC1CO
Name
Quantity
2 mL
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dichloromethane was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was then dried in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
Br.BrCC1=C(N=CS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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